molecular formula C8H8N2O2S B1305963 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 25252-46-4

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B1305963
CAS No.: 25252-46-4
M. Wt: 196.23 g/mol
InChI Key: QRANSYHQSVJLHX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thieno and pyrazole moiety.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, it should be washed off immediately with plenty of water . If it comes in contact with eyes, they should be rinsed cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with pantothenate synthetase, where it binds to specific sites and acts as an inhibitor . This interaction can influence the synthesis of coenzyme A, a crucial molecule in metabolic pathways. Additionally, this compound may interact with other biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with enzymes involved in oxidative stress response can modulate the cellular redox state, thereby impacting cell survival and function . Furthermore, it may alter the expression of genes related to metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as pantothenate synthetase, inhibiting their activity . This inhibition can lead to a decrease in the production of coenzyme A, affecting various metabolic pathways. Additionally, the compound may interact with other proteins and biomolecules, altering their structure and function. These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of key metabolites. For example, its inhibition of pantothenate synthetase affects the production of coenzyme A, a vital molecule in energy metabolism . Additionally, the compound may influence other metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with sulfur-containing reagents to form the thieno ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
  • Thieno[2,3-c]pyrazole derivatives
  • 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-4-carboxylic acid

Uniqueness

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-5-3-6(8(11)12)13-7(5)10(2)9-4/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRANSYHQSVJLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380169
Record name 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25252-46-4
Record name 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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